molecular formula C11H15FN2O2 B1372917 tert-Butyl (2-amino-5-fluorophenyl)carbamate CAS No. 362670-07-3

tert-Butyl (2-amino-5-fluorophenyl)carbamate

Cat. No.: B1372917
CAS No.: 362670-07-3
M. Wt: 226.25 g/mol
InChI Key: FELBQUPQCJZQQX-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-5-fluorophenyl)carbamate (CAS RN: 362670-07-3) is a high-purity benzamide-class chemical intermediate of significant value in medicinal chemistry and epigenetic drug discovery campaigns. Its primary research application resides in the synthesis and development of novel, selective Histone Deacetylase (HDAC) inhibitors . HDACs are crucial epigenetic regulators, and class I selective HDAC inhibitors are investigated as potential anti-cancer agents with the goal of achieving fewer adverse effects compared to pan-inhibitors . This compound serves as a critical building block in constructing the benzamide-based zinc-binding group and cap moiety of these inhibitors, a strategy employed in the development of compounds with demonstrated potent oral anti-tumor activity in preclinical models . The structure features a halogenated aniline core protected by a tert-butyloxycarbonyl (Boc) group, offering a versatile handle for further synthetic derivatization. It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere to ensure stability . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(2-amino-5-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELBQUPQCJZQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697614
Record name tert-Butyl (2-amino-5-fluorophenyl)carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID80697614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362670-07-3
Record name tert-Butyl (2-amino-5-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-amino-5-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product .

Another method involves the use of tert-butyl chloroformate as the carbonylating agent. In this reaction, 2-amino-5-fluoroaniline is treated with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial in industrial settings to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-5-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium carbonate, triethylamine

    Carbonylating Agents: Di-tert-butyl dicarbonate, tert-butyl chloroformate

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane, methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields 2-amino-5-fluoroaniline, while coupling reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Pharmaceutical Development

The unique structure of tert-Butyl (2-amino-5-fluorophenyl)carbamate positions it as a promising lead compound in drug design. Its structural features, including the amino and fluorine substituents, enhance its binding affinity to biological targets, making it relevant for therapeutic applications.

Key Insights:

  • Biological Activity: The compound exhibits potential interactions with receptors and enzymes, which may be leveraged for developing new drugs targeting specific diseases.
  • Chiral Selectivity: It plays a role in the ketoreductase-assisted synthesis of chiral selective compounds, demonstrating high conversion rates and product yields in experimental settings.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

General Synthesis Procedure:

  • Reagents: React 2-amino-5-fluorophenol with tert-butyl chloroformate.
  • Base: Use triethylamine as a base to facilitate the reaction.
  • Conditions: Carry out the reaction at room temperature under an inert atmosphere for optimal yield.

Experimental Data:

  • Yield: Approximately 72% under specific conditions using N,N-dimethylformamide as a solvent .

Applications in Organic Chemistry

The compound is also utilized in the synthesis of various benzohydrols, particularly chlorobenzohydrols. This application is significant due to the compound's ability to act as an intermediate in complex organic reactions.

Methods of Application:

  • The reduction of benzophenone derivatives using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation is one approach where this compound is employed.

Biological Studies and Mechanisms

Research focusing on the interaction of this compound with biological macromolecules is crucial for understanding its therapeutic effects. Studies may involve:

  • Binding Affinity Analysis: Evaluating how the compound interacts with various enzymes or receptors.
  • Mechanism of Action: Investigating how structural features influence its biological activity.

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-5-fluorophenyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl (2-amino-5-fluorophenyl)carbamate can be contextualized by comparing it with related carbamate derivatives. Below is a detailed analysis:

Structural Analogs

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-amino, 5-fluoro 756839-26-6 C₁₂H₁₇FN₂O₂ 240.27 High reactivity due to electron-withdrawing fluorine and free para position; used in kinase inhibitor synthesis .
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 2-bromo, 5-methoxy 654056-82-3 C₁₂H₁₆BrNO₃ 310.17 Bromine enables cross-coupling reactions; methoxy group increases electron density .
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 5-bromo, 2,3-difluoro 1150114-27-4 C₁₁H₁₂BrF₂NO₂ 308.12 Halogen-rich structure for nucleophilic substitution; higher lipophilicity .
tert-Butyl (4-aminophenyl)carbamate 4-amino 239074-27-2 C₁₁H₁₆N₂O₂ 208.26 Unsubstituted para position allows broader functionalization; lower steric hindrance .
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate 2-chloro, 5-CF₃ (pyridine core) 1820707-62-7 C₁₁H₁₂ClF₃N₂O₂ 296.67 Pyridine ring enhances metabolic stability; trifluoromethyl group improves bioavailability .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (e.g., -F, -Br): The fluorine atom in this compound decreases electron density at the aromatic ring, directing electrophilic substitution to the para position. This contrasts with methoxy-substituted analogs (e.g., 2-bromo-5-methoxyphenyl), where electron-donating groups activate the ring for nucleophilic attacks .
  • Halogen vs. Amino Groups: Bromine or chlorine substituents (e.g., 5-bromo-2,3-difluorophenyl) facilitate Suzuki-Miyaura cross-coupling reactions, whereas the amino group in the target compound enables amide bond formation or reductive alkylation .

Biological Activity

tert-Butyl (2-amino-5-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications. Its molecular formula is C11_{11}H14_{14}FNO2_2, with a molecular weight of approximately 225.24 g/mol. The presence of both an amino group and a fluorine atom on the phenyl ring enhances its interaction with biological targets, making it a subject of extensive research.

Structural Features

The structural characteristics of this compound include:

  • tert-butyl group : Increases lipophilicity and steric bulk.
  • Amino group (-NH2_2) : Potential for hydrogen bonding and increased reactivity.
  • Fluorine atom : Enhances binding affinity to receptors due to electronegativity and steric effects.

Biological Activity

Research indicates that this compound exhibits various biological activities relevant to medicinal chemistry:

  • Anticancer Potential :
    • Studies have shown that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against leukemia and solid tumors .
    • A systematic structure–activity relationship (SAR) investigation revealed that modifications to the compound could enhance its potency against specific cancer targets .
  • Enzyme Modulation :
    • The compound has been studied as a potential modulator for enzymes such as PCSK9, which plays a critical role in cholesterol metabolism. In vitro studies indicated that it could decrease PCSK9 protein levels in HepG2 cells, suggesting its utility in hypercholesterolemia treatment .
  • HDAC Inhibition :
    • This compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in cancer therapy by affecting gene expression and promoting apoptosis in cancer cells .

Research Findings

A variety of studies have been conducted to elucidate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerCytotoxic effects against leukemia and solid tumors; SAR optimization needed
Enzyme ModulationDecreased PCSK9 levels in HepG2 cells; potential for cholesterol management
HDAC InhibitionPotential as an HDAC inhibitor; effects on gene expression and apoptosis

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that this compound derivatives exhibited potent cytotoxicity against various cancer cell lines, including K563 leukemia cells. The IC50_{50} values were significantly lower than control compounds, indicating strong anticancer properties .
  • Mechanism of Action Studies :
    • Investigations into the mechanism of action revealed that the compound could induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (2-amino-5-fluorophenyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via carbamate protection of the amine group. A common approach involves reacting 2-amino-5-fluorophenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM. Key optimization parameters include:

  • Temperature : Room temperature to 40°C to avoid Boc-group cleavage.
  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.
  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates the reaction by nucleophilic catalysis .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress by TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. How can researchers ensure compound purity and stability during storage?

  • Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify ≥95% purity. UV detection at 254 nm is typical for aromatic carbamates .
  • Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases, which degrade the carbamate .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are generated during weighing .
  • Toxicity : Acute toxicity data (oral LD50 >500 mg/kg in rats) suggest moderate hazard. Avoid inhalation; use fume hoods for powder handling .
  • Spill management : Absorb with inert material (silica gel), collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in NMR structural assignments?

Discrepancies in NMR signals (e.g., ambiguous coupling constants or aromatic proton splitting) can arise from conformational flexibility. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation:

  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL (via Olex2 GUI) refines anisotropic displacement parameters. Hydrogen bonds (N–H···O/F interactions) stabilize the crystal lattice, as seen in related carbamates .
    Example: A 2021 study resolved conflicting NOESY correlations by confirming the planar carbamate group via SC-XRD (CCDC entry: 2.1 Å resolution) .

Q. What analytical methods are recommended for studying hydrolytic degradation under physiological conditions?

  • LC-MS/MS : Monitor Boc cleavage at pH 7.4 (phosphate buffer, 37°C). Use a QTOF mass spectrometer in positive ion mode (expected m/z: [M+H]+ 257.26 → [M–Boc+H]+ 157.12) .
  • Kinetics : Fit degradation data to first-order models (kobs ~1.2 × 10⁻³ h⁻¹ at 25°C). Activation energy (Ea) calculations via Arrhenius plots reveal susceptibility to temperature .

Q. How do substituent effects (e.g., fluorine position) influence hydrogen-bonding networks in solid-state structures?

The 5-fluoro substituent directs hydrogen bonding:

  • Intramolecular : N–H (carbamate) forms a 6-membered ring with F (distance ~2.8 Å).
  • Intermolecular : Fluorine participates in C–H···F interactions (3.0–3.2 Å), creating layered 2D networks. Mercury software can visualize these interactions and calculate packing coefficients (0.70–0.75) .
    Contrast with non-fluorinated analogs, which exhibit weaker π-stacking (3.5 Å vs. 3.3 Å in fluorinated derivatives) .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Quality control : Implement orthogonal methods:
    • ¹H/¹³C NMR : Verify absence of de-Boc byproducts (δ ~1.4 ppm for tert-butyl group).
    • HPLC-ELSD : Detect non-UV-active impurities (e.g., residual THF).
  • Bioassay normalization : Use internal standards (e.g., fluoxetine) to correct for potency variations .

Data Contradictions and Resolution

Q. How to address conflicting toxicity reports between SDS sources?

  • Case : cites acute oral toxicity (Category 4), while reports no carcinogenicity (IARC/ACGIH).
  • Resolution : Cross-reference with primary toxicology studies. For example, Ames tests (OECD 471) confirm mutagenic potential only at >1 mM, aligning with Category 4 . Always consult updated REACH dossiers for harmonized classifications.

Q. Discrepancies in melting points: How to validate experimental vs. literature values?

Reported mp ranges (103–106°C in vs. 98–101°C in older studies) may stem from polymorphic forms.

  • DSC analysis : Run differential scanning calorimetry (heating rate 10°C/min, N₂ flow). Endothermic peaks at 105°C indicate the stable polymorph .
  • Variable-temperature XRD : Confirm phase transitions between 90–110°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (2-amino-5-fluorophenyl)carbamate
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tert-Butyl (2-amino-5-fluorophenyl)carbamate

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